molecular formula C9H10F3NO B13054392 (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL

Katalognummer: B13054392
Molekulargewicht: 205.18 g/mol
InChI-Schlüssel: UIYJYPYCJUAJJP-AJAUBTJJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a trifluorophenyl group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable chiral amine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of (1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in enzymatic reactions, making the compound a versatile tool in biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL: A stereoisomer with similar properties but different biological activity.

    (1S,2S)-1-Amino-1-(2,4,5-trifluorophenyl)propan-2-OL: A compound with a different substitution pattern on the phenyl ring.

    (1S,2S)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL: Another isomer with variations in the trifluorophenyl group.

Uniqueness

(1S,2S)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its trifluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C9H10F3NO

Molekulargewicht

205.18 g/mol

IUPAC-Name

(1S,2S)-1-amino-1-(2,3,4-trifluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-3-6(10)8(12)7(5)11/h2-4,9,14H,13H2,1H3/t4-,9+/m0/s1

InChI-Schlüssel

UIYJYPYCJUAJJP-AJAUBTJJSA-N

Isomerische SMILES

C[C@@H]([C@H](C1=C(C(=C(C=C1)F)F)F)N)O

Kanonische SMILES

CC(C(C1=C(C(=C(C=C1)F)F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.